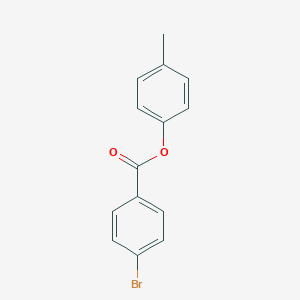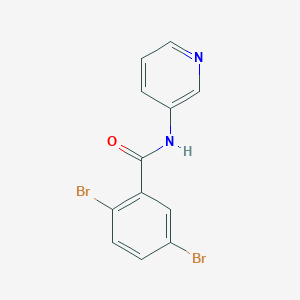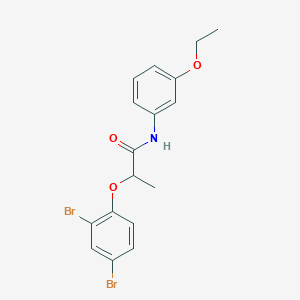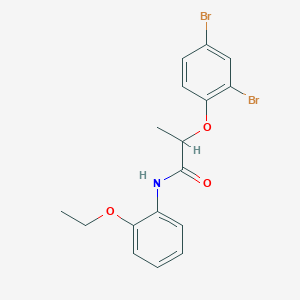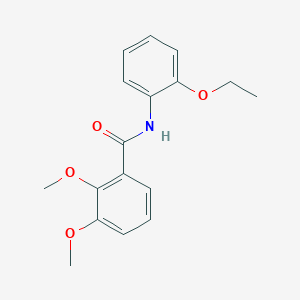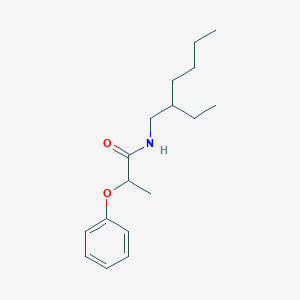
N-(2-ethylhexyl)-2-phenoxypropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-ethylhexyl)-2-phenoxypropanamide, also known as DEET, is a widely used insect repellent. It was first developed by the United States Army in 1946 and has since become the most commonly used insect repellent in the world. DEET is a colorless, oily liquid that is effective against a wide variety of insects, including mosquitoes, ticks, and fleas. The purpose of
Mechanism of Action
The mechanism of action of N-(2-ethylhexyl)-2-phenoxypropanamide is not fully understood. It is believed that N-(2-ethylhexyl)-2-phenoxypropanamide works by interfering with the insect's sense of smell, making it difficult for the insect to locate its prey. N-(2-ethylhexyl)-2-phenoxypropanamide may also interfere with the insect's ability to detect carbon dioxide, which is one of the primary cues that insects use to locate their prey.
Biochemical and Physiological Effects
N-(2-ethylhexyl)-2-phenoxypropanamide has been shown to have a number of biochemical and physiological effects on insects. It can disrupt the insect's nervous system, causing paralysis and death. N-(2-ethylhexyl)-2-phenoxypropanamide can also interfere with the insect's metabolism, leading to a decrease in energy production and a decrease in overall activity.
Advantages and Limitations for Lab Experiments
N-(2-ethylhexyl)-2-phenoxypropanamide is a widely used insect repellent that is highly effective against a wide range of insects. It is also relatively inexpensive and easy to obtain. However, there are some limitations to using N-(2-ethylhexyl)-2-phenoxypropanamide in lab experiments. For example, N-(2-ethylhexyl)-2-phenoxypropanamide can be toxic to some species of insects, which can make it difficult to study the effects of other chemicals on those insects. Additionally, N-(2-ethylhexyl)-2-phenoxypropanamide can be difficult to work with, as it is a highly volatile liquid that can evaporate quickly.
Future Directions
There are a number of future directions for research on N-(2-ethylhexyl)-2-phenoxypropanamide. One area of research is the development of new insect repellents that are more effective and less toxic than N-(2-ethylhexyl)-2-phenoxypropanamide. Another area of research is the study of the long-term effects of N-(2-ethylhexyl)-2-phenoxypropanamide exposure on human health and the environment. Finally, there is a need for more research on the mechanisms of action of N-(2-ethylhexyl)-2-phenoxypropanamide, including its effects on insect behavior and physiology.
Synthesis Methods
N-(2-ethylhexyl)-2-phenoxypropanamide is synthesized from 2-ethylhexanol and phenoxypropanoic acid. The reaction is carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid. The product is then purified by distillation to obtain pure N-(2-ethylhexyl)-2-phenoxypropanamide.
Scientific Research Applications
N-(2-ethylhexyl)-2-phenoxypropanamide is widely used in scientific research to study the behavior and physiology of insects. It is also used to develop new insect repellents and to test the efficacy of existing repellents. N-(2-ethylhexyl)-2-phenoxypropanamide has been shown to be effective against a wide range of insects, including mosquitoes, ticks, and fleas.
properties
Molecular Formula |
C17H27NO2 |
|---|---|
Molecular Weight |
277.4 g/mol |
IUPAC Name |
N-(2-ethylhexyl)-2-phenoxypropanamide |
InChI |
InChI=1S/C17H27NO2/c1-4-6-10-15(5-2)13-18-17(19)14(3)20-16-11-8-7-9-12-16/h7-9,11-12,14-15H,4-6,10,13H2,1-3H3,(H,18,19) |
InChI Key |
SAZYCQHKLUDYGT-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)CNC(=O)C(C)OC1=CC=CC=C1 |
Canonical SMILES |
CCCCC(CC)CNC(=O)C(C)OC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



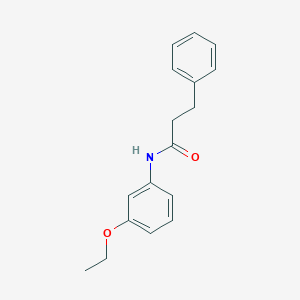
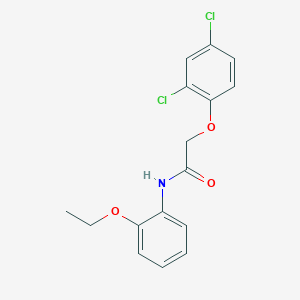
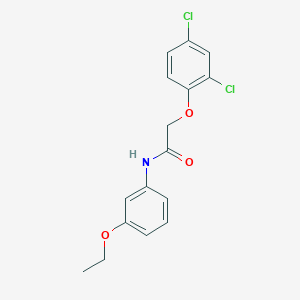
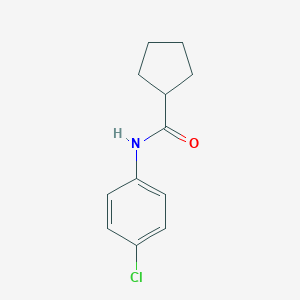
![N-(3-ethoxyphenyl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B290915.png)


